molecular formula C12H13NO4 B2648094 Benzyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 305859-68-1

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Cat. No. B2648094
CAS RN: 305859-68-1
M. Wt: 235.239
InChI Key: BNIBNUOPVTZWRT-UHFFFAOYSA-N
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Description

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is benzyl 5-oxotetrahydro-3-furanylcarbamate .


Molecular Structure Analysis

The InChI code for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is 1S/C12H13NO4/c14-11-6-10 (8-16-11)13-12 (15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a white to yellow solid . It has a molecular weight of 235.24 . It is stored at room temperature . The compound’s melting point is 107°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Benzyl (5-oxotetrahydrofuran-3-yl)carbamate has been synthesized using various techniques, including parallel solution phase synthesis. One method involves preparing it from L-aspartic acid, followed by reactions with amines or other agents to produce derivatives with potential applications in organic synthesis and medicinal chemistry (Pirc et al., 2003).

  • Chemical Reactions and Derivatives : This compound has been used to create various derivatives through chemical reactions. For instance, it can react with potassium cyanide and nitrile oxide to yield different chemical structures, demonstrating its versatility as a building block in chemical synthesis (Pirc et al., 2003).

Enzyme Inhibition and Medicinal Chemistry

  • Cholinesterase Inhibition : Certain derivatives of benzyl carbamates, closely related to benzyl (5-oxotetrahydrofuran-3-yl)carbamate, have shown selective inhibition of butyrylcholinesterase (BChE), which is significant in the context of treating neurological conditions like Alzheimer's disease (Magar et al., 2021).

  • Potential in Drug Discovery : The ability of these compounds to inhibit specific enzymes makes them candidates for drug discovery and development. Their selective inhibitory activity suggests potential therapeutic applications, especially in the field of neurodegenerative diseases (Magar et al., 2021).

Material Science and Industrial Applications

  • Catalysis in Organic Synthesis : In the realm of material science, benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives have been utilized as catalysts in organic synthesis. For example, their role in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates demonstrates their utility in facilitating complex chemical transformations (Zhang et al., 2006).

  • Photocarboxylation and Advanced Chemical Processes : This compound is also involved in advanced chemical processes like photocarboxylation of benzylic C–H bonds, highlighting its role in innovative and sustainable chemical methodologies (Meng et al., 2019).

Safety and Hazards

The safety information for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

benzyl N-(5-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBNUOPVTZWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

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